Cas no 34209-97-7 (2,4-dichloro-1-(2-nitroethenyl)benzene)

2,4-Dichloro-1-(2-nitroethenyl)benzene is a chlorinated nitrovinyl aromatic compound with potential applications in organic synthesis and agrochemical intermediates. Its structure, featuring both electron-withdrawing nitro and chloro substituents, enhances reactivity in nucleophilic and electrophilic reactions, making it a versatile building block for heterocyclic and functionalized aromatic derivatives. The dichloro substitution pattern improves stability and selectivity in further chemical transformations, while the nitroethenyl group offers a reactive site for conjugation or reduction. This compound is particularly useful in the development of specialized fine chemicals and may serve as a precursor in pharmaceutical or crop protection research. Proper handling is advised due to its potential reactivity.
2,4-dichloro-1-(2-nitroethenyl)benzene structure
34209-97-7 structure
Product Name:2,4-dichloro-1-(2-nitroethenyl)benzene
CAS No:34209-97-7
MF:C8H5Cl2NO2
MW:218.036800146103
CID:89063
PubChem ID:690125
Update Time:2025-05-25

2,4-dichloro-1-(2-nitroethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-omega-nitrostyrene
    • 2,4-Dichloro-beta-nitrostyrene
    • 2,4,5-TRIMETHYL-3-PYRIDINOL
    • 2,4-dichloro-nitrostyrene
    • 2,4-dichloro-1-(2-nitroethenyl)benzene
    • benzene,2,4-dichloro-1-((1e)-2-nitroethenyl)-
    • LIWIJBBAMBDXME-ONEGZZNKSA-N
    • AKOS017269561
    • 2,4-dichloro-B-nitrostyrene
    • SCHEMBL2077055
    • CS-0324087
    • AKOS008968039
    • CHEMBL1966428
    • E76723
    • BS-53242
    • (E)-2,4-dichloro-1-(2-nitrovinyl)benzene
    • J-012254
    • 1-(2,4-DICHLOROPHENYL)-2-NITROETHENE
    • 2,4-Dichloro-.omega.-nitrostyrene
    • 2,4-Dichloro-1-[(E)-2-nitroethenyl]benzene
    • A813371
    • SR-01000631463-1
    • EN300-1963486
    • trans-2,4-Dichloro- beta -nitrostyrene
    • 2,4-Dichloro-1-[(E)-2-nitroethenyl]benzene #
    • trans-2,4-Dichloro-beta-nitrostyrene, 97%
    • 34209-97-7
    • Cyto8E7
    • trans-2,4-Dichloro-beta-nitrostyrene
    • NSC81882
    • Benzene, 2,4-dichloro-1-(2-nitroethenyl)-
    • 18984-21-9
    • 2,4-dichloro-1-(2-nitrovinyl)benzene
    • CCG-41378
    • NSC-81882
    • 1-(2,4-Dichlorophenyl)-2-nitroethylene
    • 2,4-DICHLORO-1-[(E)-2-NITRO-1-ETHENYL]BENZENE
    • DTXSID50879283
    • A-nitrostyrene
    • trans-2,4-Dichloro-
    • MDL: MFCD00053063
    • Inchi: 1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
    • InChI Key: LIWIJBBAMBDXME-ONEGZZNKSA-N
    • SMILES: ClC1C=C(C=CC=1/C=C/[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 216.97000
  • Monoisotopic Mass: 216.969734
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: solid
  • Density: 1.447
  • Melting Point: 115-119 °C(lit.)
  • Boiling Point: 334.1°Cat760mmHg
  • Flash Point: 155.9°C
  • PSA: 45.82000
  • LogP: 3.76400
  • Solubility: Not determined

2,4-dichloro-1-(2-nitroethenyl)benzene Security Information

  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-36-50/53
  • Safety Instruction: S26; S36; S60; S61
  • Hazardous Material Identification: Xn N
  • Risk Phrases:R22; R36; R50/53

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2,4-dichloro-1-(2-nitroethenyl)benzene Production Method

Additional information on 2,4-dichloro-1-(2-nitroethenyl)benzene

Recent Advances in the Study of 2,4-Dichloro-1-(2-nitroethenyl)benzene (CAS: 34209-97-7) in Chemical Biology and Pharmaceutical Research

2,4-Dichloro-1-(2-nitroethenyl)benzene (CAS: 34209-97-7) is a nitroaromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its reactivity, biological activity, and utility as a building block in synthetic chemistry. Recent studies have shed light on its mechanisms of action, synthetic pathways, and potential therapeutic applications, making it a subject of growing interest in the scientific community.

One of the key areas of research involving 2,4-dichloro-1-(2-nitroethenyl)benzene is its role as a precursor or intermediate in the synthesis of more complex molecules. Its nitroethenyl group and dichlorinated benzene ring provide reactive sites that can be leveraged in various chemical transformations. Recent publications have highlighted its use in the development of novel heterocyclic compounds, which are often pivotal in drug discovery. For instance, studies have demonstrated its utility in the synthesis of indole and quinoline derivatives, which are known for their broad-spectrum biological activities.

In addition to its synthetic applications, 2,4-dichloro-1-(2-nitroethenyl)benzene has been investigated for its direct biological effects. Preliminary in vitro studies suggest that this compound exhibits moderate antimicrobial activity against certain bacterial and fungal strains. Researchers have hypothesized that its mechanism of action may involve interference with microbial cell wall synthesis or redox processes, although further mechanistic studies are required to confirm these findings. These properties position it as a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Another promising avenue of research explores the compound's potential in cancer therapy. Recent in vitro and in vivo studies have indicated that 2,4-dichloro-1-(2-nitroethenyl)benzene may possess cytotoxic effects against specific cancer cell lines, particularly those associated with solid tumors. The nitro group in its structure is thought to contribute to its ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells. However, the compound's selectivity and toxicity profile remain areas of active investigation, with researchers working to optimize its structure for improved therapeutic efficacy and reduced side effects.

From a chemical biology perspective, the reactivity of 2,4-dichloro-1-(2-nitroethenyl)benzene has been harnessed in the development of chemical probes. These probes are used to study biological processes at the molecular level, such as protein-ligand interactions and enzyme activities. Recent work has demonstrated its utility in photoaffinity labeling, where its nitroethenyl group can be activated by light to form covalent bonds with nearby biomolecules. This application has opened new possibilities for mapping protein interaction networks and identifying novel drug targets.

Despite these advances, challenges remain in the practical application of 2,4-dichloro-1-(2-nitroethenyl)benzene. Issues such as its stability under physiological conditions, solubility in aqueous media, and potential toxicity need to be addressed through structural modifications or formulation strategies. Recent studies have begun to explore these aspects, with some success in improving the compound's pharmacokinetic properties through derivatization or encapsulation in drug delivery systems.

In conclusion, 2,4-dichloro-1-(2-nitroethenyl)benzene (CAS: 34209-97-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual role as a synthetic building block and a biologically active molecule makes it a valuable subject for continued investigation. Future research directions may include further exploration of its therapeutic potential, optimization of its physicochemical properties, and expansion of its applications in chemical biology. As the field progresses, this compound may contribute significantly to the development of new drugs and research tools in the coming years.

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